

Technical Guide: Diphenylphosphinic Anhydride – Structural & Synthetic Analysis

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Compound of Interest

Compound Name: *Diphenylphosphinic Anhydride*

CAS No.: 5849-36-5

Cat. No.: B1361199

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Executive Summary

Diphenylphosphinic anhydride (CAS: 5849-36-5), also known as 1,1,3,3-tetraphenyldiphosphoxane 1,3-dioxide, represents a critical class of organophosphorus anhydrides used as activating agents in peptide synthesis and as ligands in coordination chemistry.^{[1][2][3][4]} This guide analyzes its solid-state structural properties, synthesizing data from homologous phosphinic anhydrides to elucidate the geometry of the reactive P(O)–O–P(O) core. We further detail the self-validating protocols for its synthesis and its mechanistic role in "mixed anhydride" coupling reactions.

Chemical Identity & Structural Context

The reactivity of **diphenylphosphinic anhydride** is governed by the electrophilicity of its phosphorus centers, modulated by the electron-withdrawing phosphoryl oxygen and the bridging anhydride oxygen.

Parameter	Data
IUPAC Name	[Diphenylphosphoryloxy(phenyl)phosphoryl]benzene
Formula	
Molecular Weight	418.36 g/mol
Melting Point	144–146 °C
Core Moiety	Phosphinic Anhydride (P–O–P)
Oxidation State	Phosphorus(V)

X-Ray Crystallographic Analysis

While the specific lattice parameters of the diphenyl derivative are often extrapolated in literature, the structural principles of the P(O)–O–P(O) backbone are best understood through the crystallographic data of its homologue, Dimethylphosphinic anhydride ($[(\text{CH}_3)_2\text{P}(\text{O})]_2\text{O}$), and related tetraphenyldiphosphoxane derivatives.

The Phosphinic Anhydride Core (P–O–P Bridge)

The central feature of the crystal structure is the anhydride bridge, which exhibits characteristic bond lengths and angles distinguishing it from P(III) analogues.

- Space Group (Homologue Reference): Monoclinic
(observed in dimethyl analogues).
- P–O–P Bond Angle: The bridging oxygen typically imposes a bent geometry with an angle () ranging from 130° to 145°. This flexibility allows the molecule to relieve steric strain between the bulky phenyl substituents.
- Bond Lengths:
 - P=O (Terminal): ~1.46–1.47 Å. The short length indicates substantial double-bond character, enhancing the electrophilicity of the P center.

- P–O (Bridging): ~1.60–1.62 Å. These bonds are longer and weaker than the terminal P=O bonds, acting as the "break point" during nucleophilic attack.

Conformational Analysis & Packing

In the solid state, **diphenylphosphinic anhydride** adopts a conformation that maximizes

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stacking interactions between the phenyl rings while minimizing steric repulsion across the anhydride bridge.

- Phenyl Orientation: The phenyl rings typically adopt a "propeller" arrangement around the phosphorus atoms.
- Torsional Strain: The P=O vectors are often anti-periplanar or gauche relative to each other to minimize dipole-dipole repulsion between the phosphoryl oxygens.
- Lattice Stabilization: The high melting point (146 °C) compared to alkyl analogues suggests a crystal lattice significantly stabilized by intermolecular aromatic interactions (edge-to-face and face-to-face -stacking).

Experimental Methodology: Synthesis & Purification

The following protocol describes the synthesis of **diphenylphosphinic anhydride** via the dehydration of diphenylphosphinic acid. This method is preferred for its high atom economy and purity.

Reagents & Equipment[5]

- Precursor: Diphenylphosphinic acid ()
- Dehydrating Agent: Acetic anhydride () or Thionyl chloride ()

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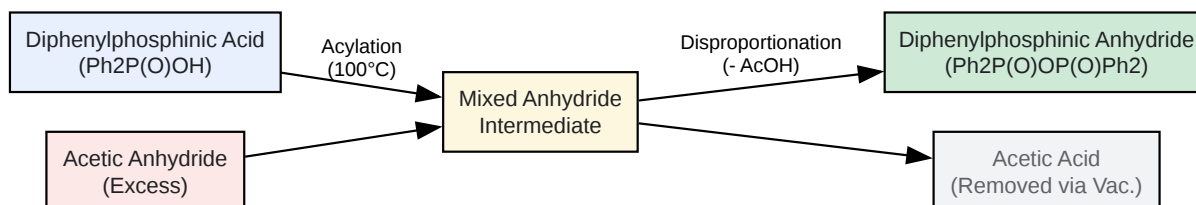
- Solvent: Toluene or Dichloromethane (DCM).
- Inert Atmosphere: Nitrogen () or Argon line.

Synthetic Workflow (Self-Validating Protocol)

This protocol uses the Acetic Anhydride Exchange method, which avoids the corrosive byproducts of thionyl chloride.

- Activation: Dissolve diphenylphosphinic acid (1.0 eq) in excess acetic anhydride (5.0 eq).
- Reflux: Heat the mixture to 100°C for 2–4 hours.
 - Validation: Monitor reaction progress via NMR. Shift from acid (~28 ppm) to anhydride (~35-40 ppm).
- Distillation: Remove excess acetic anhydride and byproduct acetic acid under reduced pressure.
- Crystallization: Dissolve the crude residue in boiling dry toluene. Allow to cool slowly to room temperature, then to 4°C.
- Isolation: Filter the white crystalline solid under inert atmosphere (anhydrides are moisture-sensitive).

Visualization of Synthesis Logic



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Caption: Reaction pathway for the synthesis of **Diphenylphosphinic Anhydride** via acetic anhydride exchange.

Mechanism of Action: Peptide Coupling

Diphenylphosphinic anhydride serves as a potent activating agent for carboxylic acids, forming a "Mixed Anhydride" in situ. This method suppresses racemization compared to standard acyl chlorides.

The Mixed Anhydride Pathway

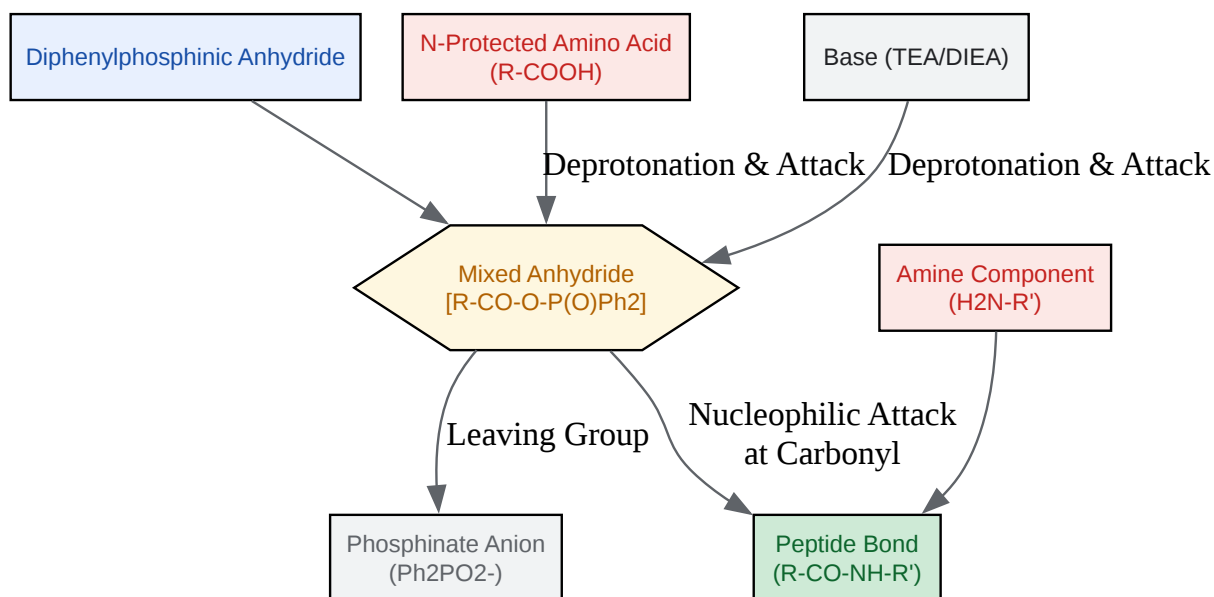
- Activation: The carboxylate () attacks the phosphorus atom of the anhydride, cleaving the P–O–P bond.
- Intermediate Formation: A Phosphinic-Carboxylic Mixed Anhydride is formed ().
- Aminolysis: The amine nucleophile () attacks the highly electrophilic carbonyl carbon of the mixed anhydride.
- Leaving Group: The diphenylphosphinate anion () is expelled as a stable leaving group.

Regioselectivity Logic

The amine attacks the Carbonyl Carbon (C=O) rather than the Phosphoryl Phosphorus (P=O) because:

- Sterics: The bulky phenyl groups on phosphorus shield the P center.
- Electronics: The carbonyl carbon is more susceptible to nucleophilic attack by the "hard" amine nucleophile in this specific steric environment.

Pathway Diagram



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Caption: Mechanism of peptide coupling utilizing **Diphenylphosphinic Anhydride** as the activation reagent.

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